8-Methylnon-2-YN-1-OL

Flavor chemistry Coffee flavor enhancement Sensory threshold

8-Methylnon-2-yn-1-ol (CAS 62088-67-9) is a C₁₀ branched long-chain acetylenic alcohol with the IUPAC name 8-methylnon-2-yn-1-ol, molecular formula C₁₀H₁₈O, and a molecular weight of 154.25 g/mol. It belongs to the class of propargylic alcohols, bearing a primary hydroxyl group at the 1-position and an internal alkyne at the 2-position, with a distinctive methyl branch at the 8-position of the nine-carbon backbone.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 62088-67-9
Cat. No. B8607700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylnon-2-YN-1-OL
CAS62088-67-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)CCCCC#CCO
InChIInChI=1S/C10H18O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-4,6,8-9H2,1-2H3
InChIKeyZOTTUBPSLYWQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylnon-2-yn-1-ol (CAS 62088-67-9): Core Identity and Compound Class for Flavor and Synthetic Procurement


8-Methylnon-2-yn-1-ol (CAS 62088-67-9) is a C₁₀ branched long-chain acetylenic alcohol with the IUPAC name 8-methylnon-2-yn-1-ol, molecular formula C₁₀H₁₈O, and a molecular weight of 154.25 g/mol [1]. It belongs to the class of propargylic alcohols, bearing a primary hydroxyl group at the 1-position and an internal alkyne at the 2-position, with a distinctive methyl branch at the 8-position of the nine-carbon backbone . The compound is primarily recognized for its role as a woody coffee flavor agent, disclosed in US Patent 4,001,454 for flavor enhancement of coffee and coffee-flavored foodstuffs [2]. Computed physicochemical descriptors include an XLogP3-AA of 3.0 and a topological polar surface area of 20.2 Ų [1].

Why 8-Methylnon-2-yn-1-ol Cannot Be Generically Substituted by 2-Nonenol, 2-Nonenal, or Unbranched Alkynols in Flavor and Synthesis Applications


8-Methylnon-2-yn-1-ol occupies a structurally and functionally distinct niche that prevents simple interchange with its closest in-class analogs. The 2-nonenol/2-nonenal series (US Patent 3,655,397) operates at parts-per-billion flavor thresholds (0.05–16 ppb) and carries pronounced fatty, rindy, and melon off-notes [1]; in contrast, 8-methylnon-2-yn-1-ol functions at parts-per-million levels (~30 ppm threshold) with a comparatively pure woody-coffee character free of rancid-fat overtones [2]. Positional isomers such as 7-methylnon-2-yn-1-ol (CAS 90368-99-3) share identical molecular weight (154.25 g/mol) but differ in methyl branch location, which alters steric and solubility profiles; unbranched analogs like 2-nonyn-1-ol (CAS 5921-73-3) lack the 8-methyl group entirely, reducing molecular weight to 140.22 g/mol and shifting boiling point, LogP, and synthetic reactivity . The 8-methyl substitution specifically addresses deficiencies in Robusta and decaffeinated coffees by simultaneously suppressing caramel, acid, and sour notes while reinforcing desirable woody character [2], a multi-dimensional flavor-balancing property not replicated by simpler acetylenic or olefinic alcohols.

Product-Specific Quantitative Evidence Guide for 8-Methylnon-2-yn-1-ol: Comparator-Backed Differentiation Data for Procurement Decisions


Flavor Threshold Differentiation: ppm-Range Potency of 8-Methylnon-2-yn-1-ol vs ppb-Range Potency of 2-Nonenal/2-Nonenol Enables Superior Dosing Control

8-Methylnon-2-yn-1-ol exhibits a flavor recognition threshold of approximately 30 ppm on a dry coffee solids basis, with a distinct woody flavor becoming evident at about 75 ppm [1]. By comparison, the 2-nonenal and 2-nonenol series (US Patent 3,655,397) produce woody coffee flavor at concentrations of 0.05 to 16 ppb, with a preferred range of 0.4 to 2.0 ppb for flavor balancing [2]. This represents a potency differential of approximately 1,875× to 600,000× on a weight basis. The higher threshold of 8-methylnon-2-yn-1-ol translates to a wider operable concentration window before off-flavors emerge, enabling more robust manufacturing process control and reduced risk of over-flavoring during large-scale coffee production [1].

Flavor chemistry Coffee flavor enhancement Sensory threshold

Flavor Quality Specificity: Pure Woody-Coffee Character of 8-Methylnon-2-yn-1-ol vs Fatty/Green Off-Notes of 2-Nonen-1-ol

8-Methylnon-2-yn-1-ol is characterized by a consistent woody, regular coffee flavor. At the effective usage level of 1.2% coffee solids (aqueous solution), it imparts enhanced woody flavor while simultaneously reducing caramel, acid, and sour coffee notes and improving green, earthy, and buttery flavor balance [1]. In contrast, trans-2-nonen-1-ol (CAS 31502-14-4), the closest olefinic analog, has a reported aroma detection threshold of 130 ppb and at 10 ppm delivers fatty, rindy, green, cucumber, and melon taste characteristics with chicken fat and lard nuances . Trans-2-nonenal is explicitly characterized by flavor experts as having an unpleasant, rancid fat flavor when tasted at concentrations of 50 ppm or higher [2]. The 8-methylnon-2-yn-1-ol flavor profile thus offers a cleaner woody-coffee signature without the fatty/rindy/green off-notes that limit 2-nonenol/2-nonenal utility.

Organoleptic profiling Coffee flavor quality Off-flavor suppression

Molecular Weight and LogP Shift from 8-Methyl Branching vs Unbranched 2-Nonyn-1-ol: Implications for Solubility and Formulation

The 8-methyl branch on 8-methylnon-2-yn-1-ol increases the molecular weight to 154.25 g/mol and the computed XLogP3-AA to 3.0 (PubChem) or experimentally estimated LogP of 2.1985 (Chemsrc) [1]. The unbranched acetylenic analog 2-nonyn-1-ol (CAS 5921-73-3) has a molecular weight of 140.22 g/mol and a measured density of 0.873–0.878 g/cm³ at 16–20°C [2]. While direct LogP data for 2-nonyn-1-ol is not available in the public literature, the addition of one methyl branch (ΔMW +14.03 g/mol) is expected to increase LogP by approximately 0.5 units based on standard fragment constant methods. The branched structure further introduces steric hindrance at the 8-position, which patent literature describes as affecting reactivity at the nearby terminus of the carbon chain . This moderate hydrophobicity and steric profile may influence partitioning behavior in multi-phase flavor delivery systems.

Physicochemical property differentiation Hydrophobicity Formulation compatibility

Multi-Dimensional Coffee Flavor Balancing: 8-Methylnon-2-yn-1-ol Simultaneously Masks Defects While Reinforcing Desirable Notes

Unlike single-note woody compounds, 8-methylnon-2-yn-1-ol performs a multi-functional flavor role in coffee: it (a) reduces caramel, acid, and sour off-flavors; (b) modifies and improves green, earthy, and buttery notes; and (c) adds a desirable woody regular coffee flavor [1]. This three-pronged action is explicitly distinguished from the 2-nonenal/2-nonenol series, which primarily impart woody character and mask some sourness but lack the capability to simultaneously reduce caramel notes and balance green/earthy/buttery flavors [2]. The patent further notes that even at levels below the woody threshold (i.e., below 30 ppm), expert tasters observe a balancing effect on overall coffee flavor [1]. The compounds are particularly effective in Robusta coffees and decaffeinated products that are deficient in woody flavor and suffer from pronounced caramel/acid/sour defects [1].

Flavor masking Coffee off-note reduction Flavor balancing

Propargylic Alcohol Reactivity: Distinct Synthetic Versatility vs Allylic Alcohol Analogs for Derivatization and Click Chemistry

8-Methylnon-2-yn-1-ol is a propargylic alcohol, bearing a hydroxyl group on the carbon adjacent to the alkyne. This structural motif enables reactivity not available to allylic (alkene) alcohol analogs such as 2-nonen-1-ol. The patent exemplifies selective oxidation with manganese dioxide in refluxing ether to yield 8-methylnon-2-yn-1-al, and further conversion to acetals using acidic catalysts [1]. The internal alkyne can be isomerized to a terminal alkyne via the 'alkyne zipper' reaction, enabling subsequent participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry'), Sonogashira coupling, and other transition-metal-catalyzed transformations . By contrast, 2-nonen-1-ol, bearing an allylic alcohol motif (alkene at position 2), cannot participate in alkyne-specific click chemistry and has different stereochemical outcomes upon reduction [2].

Propargylic alcohol chemistry Click chemistry Synthetic derivatization

Best Application Scenarios for 8-Methylnon-2-yn-1-ol Based on Verified Differentiation Evidence


Robusta and Decaffeinated Coffee Flavor Enhancement: Single-Compound Defect Masking

For manufacturers of soluble, spray-dried, or freeze-dried coffee with high Robusta content or decaffeinated products suffering from pronounced caramel, acid, and sour defects combined with deficient woody character. 8-Methylnon-2-yn-1-ol is added at levels sufficient to reach 1.2% coffee solids to deliver woody, natural coffee flavor while simultaneously reducing caramel and acid notes and balancing green, earthy, and buttery flavors [1]. The ppm-range threshold (~30–75 ppm on dry solids) provides manufacturing control advantages over ppb-range alternatives, and the compound is specifically patented for this multi-dimensional flavor correction role [1]. The compound may be incorporated via percolate, plated on dried soluble coffee, or delivered in an edible carrier concentrate [1].

Clean Woody-Coffee Flavor Formulation Where Fatty/Rindy Off-Notes Are Unacceptable

In premium coffee flavor applications requiring authentic woody character without fatty, rindy, cucumber, or melon overtones, 8-methylnon-2-yn-1-ol provides a flavor profile distinct from 2-nonen-1-ol (which at 10 ppm carries fatty, rindy, green, cucumber, and melon notes ) and 2-nonenal (which develops unpleasant rancid fat flavor at ≥50 ppm [2]). The compound is effective in coffee-flavored foods beyond beverages, including icings, desserts, candies, and pharmaceuticals where a woody regular coffee note is desired [1]. The compound functions at parts-per-billion to low parts-per-million levels in the final foodstuff [1].

Propargylic Alcohol Synthetic Intermediate for Click Chemistry and Alkyne-Specific Derivatization

For medicinal chemistry and materials science laboratories requiring a C₁₀ branched propargylic alcohol building block. The alkyne at position 2 is amenable to alkyne zipper isomerization to a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis . The primary alcohol can be selectively oxidized to 8-methylnon-2-yn-1-al using MnO₂ in ether, or converted to acetals with acidic catalysts [1]. The 8-methyl branch introduces steric hindrance that may influence regioselectivity in subsequent transformations . This compound offers synthetic pathways unavailable to its allylic alcohol analogs (e.g., 2-nonen-1-ol), which lack the alkyne functional group [3].

Coffee Flavor Concentrate and Aroma Fixative Development

8-Methylnon-2-yn-1-ol can be formulated into liquid or solid flavor concentrates using edible carriers including ethanol, propylene glycol, coffee oil, cottonseed oil, or film-forming compositions such as gum arabic, pectins, and alginates [1]. The compound's moderate hydrophobicity (LogP ~2.2–3.0 [4]) and 10% higher molecular weight compared to unbranched alkynols may influence its retention during spray drying and freeze drying of coffee products. The patent teaches that enhanced percolate containing the compound can be freeze-dried or spray-dried to yield soluble coffee powder with enhanced woody flavor, and that a portion of enhanced percolate can be used to fix the flavor compound before mixing with unenhanced dried soluble coffee [1].

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